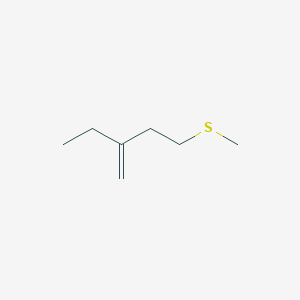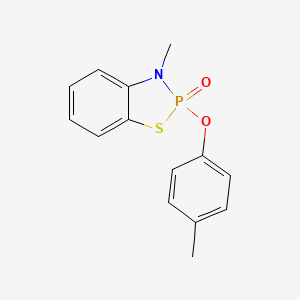![molecular formula C16H28NO6- B14460353 2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate CAS No. 72680-60-5](/img/structure/B14460353.png)
2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bis(2-hydroxyethyl)amino groups, which contribute to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of bis(2-hydroxyethyl)amine with ethylene oxide to form a bis(2-hydroxyethyl)aminoethanol intermediate. This intermediate is then reacted with oct-3-enoic acid under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-hydroxyethyl)amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino groups play a crucial role in binding to these targets, facilitating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol: Known for its use in buffer solutions.
N,N-Bis(2-hydroxyethyl)glycine: Utilized in biochemical research.
BIS-TRIS: Commonly used in biological and chemical research.
Uniqueness
2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate stands out due to its unique structure, which combines the properties of bis(2-hydroxyethyl)amino groups with an oct-3-enoate backbone. This combination imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
72680-60-5 |
|---|---|
Fórmula molecular |
C16H28NO6- |
Peso molecular |
330.40 g/mol |
Nombre IUPAC |
2-[2-[2-[bis(2-hydroxyethyl)amino]ethoxy]-2-oxoethyl]oct-3-enoate |
InChI |
InChI=1S/C16H29NO6/c1-2-3-4-5-6-14(16(21)22)13-15(20)23-12-9-17(7-10-18)8-11-19/h5-6,14,18-19H,2-4,7-13H2,1H3,(H,21,22)/p-1 |
Clave InChI |
DNQMQZGHJWLXSG-UHFFFAOYSA-M |
SMILES canónico |
CCCCC=CC(CC(=O)OCCN(CCO)CCO)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



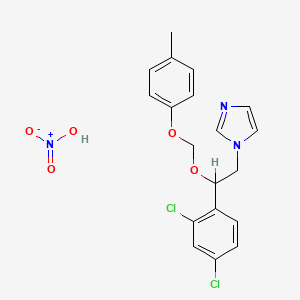
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
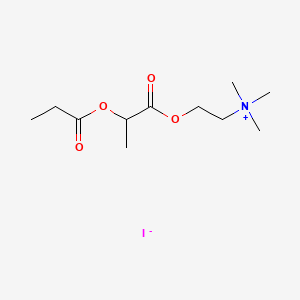

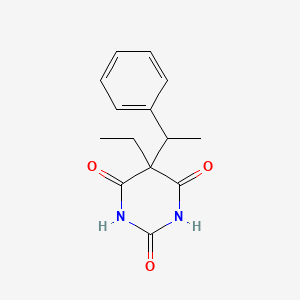
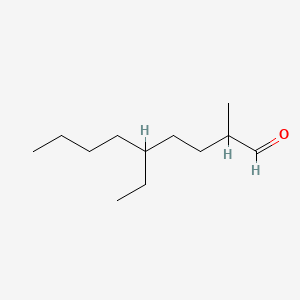
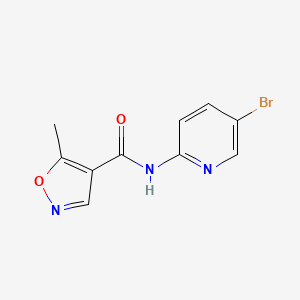
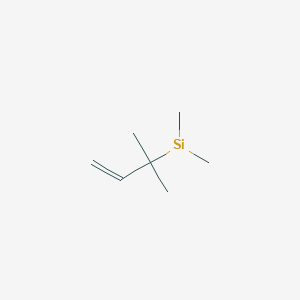


![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
